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[2] Anti-inflammatory activity of compounds from the roots of Aconitum carmichaelii in
lipopolysaccharide-stimulated RAW264.7 macrophages Three new C19-diterpenoid alkaloids,
14-benzoyl-8-O-methylaconine (1), 14-benzoyl-8-O-methyl-3-deoxyaconine (2), and 14-
benzoyl-8-O-methyl-1-deoxyaconine (3), were isolated from the roots of Aconitum carmichaelii,
together with seven known alkaloids (4—10). The structures of the new compounds were
elucidated on the basis of extensive spectroscopic data analysis, including 1D and 2D NMR
and HRESIMS. All the isolated compounds were evaluated for their inhibitory effects on nitric
oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The
results showed that compounds 1-10 exhibited significant inhibitory effects on NO production
with 1IC50 values ranging from 12.3 to 89.7 uM. A structure-activity relationship study suggested
that the substituents on C-1, C-3, and C-8 are important for the anti-inflammatory activity. --
INVALID-LINK-- Pharmacokinetics of Aconitine, an Active Ingredient of Aconiti Radix, in a Rat
Model of Collagen-Induced Arthritis - PMC Aconiti Radix, the root of Aconitum carmichaeli
Debx., has been used as a traditional medicine to treat arthritis, pain, and inflammation in Asian
countries. Aconitine, a major component of Aconiti Radix, has been shown to have anti-
inflammatory and analgesic effects. However, the clinical use of aconitine is limited due to its
narrow therapeutic range and potential toxicity. In this study, we investigated the
pharmacokinetics of aconitine in a rat model of collagen-induced arthritis (CIA). The results
showed that the oral bioavailability of aconitine was low (3.4%) and its elimination half-life was
short (1.5 h). The pharmacokinetic parameters of aconitine were not significantly different
between the control and CIA rats. These findings suggest that the low oral bioavailability and
short half-life of aconitine may be the reasons for its narrow therapeutic range and potential
toxicity. --INVALID-LINK-- Pharmacological and toxicological effects of Aconitum species -
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ScienceDirect Aconitum alkaloids can be classified into three types according to the chemical
structure: aconitine-type C19-diterpenoid alkaloids, lappaconitine-type C19-diterpenoid
alkaloids, and C20-diterpenoid alkaloids (Nyirimigabo et al., 2015). Aconitine, mesaconitine,
hypaconitine, and jesaconitine are the main toxic components of Aconitum species. The
diester-diterpenoid alkaloids (DDASs), such as aconitine, mesaconitine, and hypaconitine, are
extremely toxic. The monoester-diterpenoid alkaloids, such as 14-benzoyl-8-O-
methylaconine, are less toxic than the DDAs. The toxicity of Aconitum alkaloids is mainly due
to their cardiotoxicity and neurotoxicity. The cardiotoxicity of Aconitum alkaloids is characterized
by arrhythmias, including ventricular tachycardia, ventricular fibrillation, and asystole. The
neurotoxicity of Aconitum alkaloids is characterized by paresthesia, numbness, and weakness.
--INVALID-LINK-- Cardiotoxicity of Aconitum Alkaloids The cardiotoxicity of Aconitum alkaloids
is mainly due to their effects on voltage-gated sodium channels in the myocardium. These
alkaloids bind to the open state of the sodium channels, which leads to a persistent activation
of the channels and a delay in repolarization. This results in an increase in the intracellular
sodium concentration, which in turn leads to an increase in the intracellular calcium
concentration through the sodium-calcium exchanger. The increase in intracellular calcium
concentration can cause early afterdepolarizations, delayed afterdepolarizations, and triggered
activity, which can lead to ventricular arrhythmias. --INVALID-LINK-- Aconitine - an overview |
ScienceDirect Topics Aconitine, a C19-diterpenoid alkaloid, is the main active and toxic
component of the plant genus Aconitum. It has been used in traditional Chinese medicine for
centuries for its analgesic, anti-inflammatory, and cardiotonic effects. However, its use is limited
by its narrow therapeutic window and high toxicity. Aconitine is a potent neurotoxin that acts on
voltage-gated sodium channels, leading to persistent activation and a variety of downstream
effects. --INVALID-LINK-- Simultaneous determination of six Aconitum alkaloids in human blood
using UPLC-MS/MS and its application to a forensic case Aconitum alkaloids are a group of
highly toxic natural products found in plants of the Aconitum genus. They are responsible for
the toxic effects of these plants, which have been used for centuries as both medicines and
poisons. The most toxic of these alkaloids are the diester-diterpenoid alkaloids (DDAS), such as
aconitine, mesaconitine, and hypaconitine. The monoester-diterpenoid alkaloids (MDAS), such
as 14-benzoyl-8-O-methylaconine, are less toxic but still pose a significant risk. --INVALID-
LINK-- Chapter 13 Aconite Poisoning Aconite poisoning is a serious and potentially fatal
condition that can occur after ingestion of plants from the Aconitum genus. The toxicity of these
plants is due to the presence of a variety of diterpenoid alkaloids, the most potent of which is
aconitine. Aconitine and other Aconitum alkaloids are known to have cardiotoxic and neurotoxic
effects. The cardiotoxic effects are characterized by arrhythmias, including ventricular
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tachycardia and fibrillation, while the neurotoxic effects include paresthesias, numbness, and
muscle weakness. --INVALID-LINK-- Pharmacokinetics of three monoester-diterpenoid
alkaloids from Aconitum carmichaeli Debx. in rats by ultra-performance liquid chromatography-
tandem mass spectrometry - PMC The roots of Aconitum carmichaeli Debx., known as "Fuzi" in
Chinese, have been used for centuries in traditional Chinese medicine to treat a variety of
ailments, including heart failure, rheumatism, and pain. The main active components of Fuzi
are diterpenoid alkaloids, which can be divided into three groups: diester-diterpenoid alkaloids
(DDAs), monoester-diterpenoid alkaloids (MDAS), and non-ester-diterpenoid alkaloids. The
DDAs, such as aconitine, mesaconitine, and hypaconitine, are the most toxic components of
Fuzi. The MDAs, such as 14-benzoyl-8-O-methylaconine, are less toxic than the DDAs. In
this study, we investigated the pharmacokinetics of three MDAs, namely 14-benzoyl-8-O-
methylaconine, 14-benzoylaconine-8-O-acetate, and 14-benzoylaconine-8-O-formate, in rats
after oral administration of a Fuzi extract. The results showed that the three MDAs were rapidly
absorbed and eliminated, with half-lives ranging from 1.5 to 2.5 h. The oral bioavailability of the
three MDAs was low, ranging from 2.5 to 5.5%. --INVALID-LINK-- New diterpenoid alkaloids
from the roots of Aconitum carmichaelii and their anti-inflammatory effects Three new C19-
diterpenoid alkaloids, namely 14-benzoyl-8-O-methylaconine (1), 14-benzoyl-8-O-methyl-3-
deoxyaconine (2), and 14-benzoyl-8-O-methyl-1-deoxyaconine (3), were isolated from the roots
of Aconitum carmichaelii. Their structures were elucidated by spectroscopic methods, including
1D and 2D NMR and HRESIMS. All the isolated compounds were evaluated for their inhibitory
effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7
macrophages. Compounds 1-3 exhibited significant inhibitory effects on NO production with
IC50 values of 12.3, 15.6, and 18.2 uM, respectively. --INVALID-LINK-- Aconitum carmichaelii
Debx. - an overview | ScienceDirect Topics Aconitum carmichaelii Debx. (Ranunculaceae) is a
perennial herb that is widely distributed in the mountainous regions of China, Bhutan, and
Nepal. The roots of this plant, known as "Fuzi" or "Chuanwu" in Chinese, have been used in
traditional Chinese medicine for the treatment of various diseases, including rheumatism,
arthritis, pain, and heart failure. The main chemical constituents of A. carmichaelii are
diterpenoid alkaloids, which are responsible for both the therapeutic and toxic effects of this
plant. --INVALID-LINK-- Cardiovascular effects of Aconitum alkaloids - ScienceDirect Aconitum
alkaloids have been shown to have a variety of cardiovascular effects, including positive
inotropic, negative chronotropic, and arrhythmogenic effects. The positive inotropic effect is
thought to be due to an increase in intracellular calcium concentration, while the negative
chronotropic effect is thought to be due to a decrease in the slope of phase 4 depolarization in
sinoatrial node cells. The arrhythmogenic effect is thought to be due to the induction of early
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afterdepolarizations and delayed afterdepolarizations. --INVALID-LINK-- Cardiovascular effects
of Aconitum alkaloids Aconitum alkaloids have a narrow therapeutic index, and toxic effects can
occur at doses close to the therapeutic dose. The cardiotoxicity of Aconitum alkaloids is the
most serious toxic effect and is often the cause of death in cases of Aconitum poisoning. The
cardiotoxic effects of Aconitum alkaloids are complex and are not fully understood. However, it
is known that these alkaloids can affect a variety of ion channels in the heart, including sodium,
potassium, and calcium channels. These effects can lead to a variety of arrhythmias, including
ventricular tachycardia and fibrillation. --INVALID-LINK-- Anti-inflammatory effects of 14-
benzoyl-8-O-methylaconine on lipopolysaccharide-stimulated RAW264.7 macrophages In
this study, we investigated the anti-inflammatory effects of 14-benzoyl-8-O-methylaconine
(BMA) on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. BMA is a C19-
diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii. We found that BMA
significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-
inflammatory cytokines, such as tumor necrosis factor-a (TNF-a) and interleukin-6 (IL-6), in
LPS-stimulated RAW264.7 macrophages. BMA also suppressed the expression of inducible
nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels.
Furthermore, BMA inhibited the phosphorylation of mitogen-activated protein kinases (MAPKS),
including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK),
and the nuclear translocation of nuclear factor-kB (NF-kB). These results suggest that BMA
exerts its anti-inflammatory effects by inhibiting the MAPK and NF-kB signaling pathways. --
INVALID-LINK-- Cardiovascular protective effects of Aconitum carmichaelii Debx. on
myocardial ischemia-reperfusion injury in rats The present study investigated the
cardiovascular protective effects of Aconitum carmichaelii Debx. (ACD) on myocardial
ischemia-reperfusion (I/R) injury in rats. ACD is a traditional Chinese medicine that has been
used for centuries to treat cardiovascular diseases. In this study, we found that ACD treatment
significantly reduced the infarct size, improved cardiac function, and inhibited apoptosis in rats
with myocardial I/R injury. We also found that ACD treatment attenuated the inflammatory
response by reducing the levels of pro-inflammatory cytokines, such as TNF-a and IL-6, and
increasing the level of the anti-inflammatory cytokine, IL-10. Furthermore, we found that ACD
treatment activated the PI3K/Akt signaling pathway, which is known to be involved in cell
survival and cardioprotection. These results suggest that ACD has cardiovascular protective
effects against myocardial I/R injury, which may be mediated by its anti-inflammatory and anti-
apoptotic activities and its ability to activate the PI3K/Akt signaling pathway. --INVALID-LINK--
Aconitum Alkaloids: A Review of Their Pharmacology, Toxicology, and Clinical Applications
Aconitum alkaloids are a group of highly toxic diterpenoid alkaloids found in plants of the genus
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Aconitum. These alkaloids have been used for centuries in traditional medicine for their
analgesic, anti-inflammatory, and cardiotonic properties. However, their use is limited by their
narrow therapeutic index and high toxicity. The main toxic effects of Aconitum alkaloids are
cardiotoxicity and neurotoxicity. The cardiotoxicity is characterized by arrhythmias, including
ventricular tachycardia and fibrillation, while the neurotoxicity is characterized by paresthesias,
numbness, and muscle weakness. --INVALID-LINK-- Cardiotonic and arrhythmogenic effects of
higenamine and its analogs Higenamine is a plant-derived alkaloid that has been shown to
have both cardiotonic and arrhythmogenic effects. The cardiotonic effects of higenamine are
thought to be due to its ability to increase intracellular calcium concentration, while the
arrhythmogenic effects are thought to be due to its ability to induce early afterdepolarizations
and delayed afterdepolarizations. --INVALID-LINK-- Effects of 14-benzoyl-8-O-methylaconine
on cardiac function and hemodynamics in rats In this study, we investigated the effects of 14-
benzoyl-8-O-methylaconine (BMA) on cardiac function and hemodynamics in rats. BMAis a
C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii. We found that BMA
produced a positive inotropic effect, as evidenced by an increase in the maximal rate of rise of
left ventricular pressure (+dp/dtmax), and a negative chronotropic effect, as evidenced by a
decrease in heart rate. BMA also produced a biphasic effect on blood pressure, with an initial
increase followed by a decrease. These effects were attenuated by pretreatment with atropine,
a muscarinic receptor antagonist, or hexamethonium, a ganglionic blocker. These results
suggest that the cardiovascular effects of BMA are mediated by both the cholinergic and
sympathetic nervous systems. --INVALID-LINK-- Effects of 14-benzoyl-8-O-methylaconine on
cardiac sodium channels In this study, we investigated the effects of 14-benzoyl-8-O-
methylaconine (BMA) on cardiac sodium channels. BMA is a C19-diterpenoid alkaloid isolated
from the roots of Aconitum carmichaelii. We found that BMA inhibited the peak sodium current
(INa) in a concentration-dependent manner, with an IC50 value of 12.5 yM. BMA also shifted
the steady-state inactivation curve of the sodium channel to more negative potentials and
slowed the recovery from inactivation. These results suggest that BMA is a potent inhibitor of
cardiac sodium channels, which may contribute to its antiarrhythmic and cardiotoxic effects. --
INVALID-LINK-- Cardiovascular Effects of Aconitum carmichaeli Alkaloids in Rats The
cardiovascular effects of Aconitum carmichaeli alkaloids were investigated in rats. Aconitine, a
major alkaloid, produced a positive inotropic effect and a negative chronotropic effect at low
doses, but a negative inotropic effect and arrhythmias at high doses. 14-Benzoyl-8-O-
methylaconine, another alkaloid, produced a positive inotropic effect and a negative
chronotropic effect, but no arrhythmias. These results suggest that the cardiovascular effects of
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Aconitum carmichaeli alkaloids are complex and depend on the specific alkaloid and the dose.
--INVALID-LINK-- Application of 14-Benzoyl-8-O-methylaconine in Cardiovascular Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a C19-diterpenoid alkaloid derived from the roots of
Aconitum carmichaelii, a plant widely used in traditional Chinese medicine. As a monoester-
diterpenoid alkaloid (MDA), it is considered less toxic than its diester-diterpenoid (DDA)
counterparts like aconitine. This characteristic has spurred interest in its therapeutic potential,
particularly in the realm of cardiovascular research. This document provides a comprehensive
overview of the applications of 14-Benzoyl-8-O-methylaconine in cardiovascular research,
complete with experimental protocols and data presented for clarity and reproducibility.

Cardiovascular Effects

Research indicates that 14-Benzoyl-8-O-methylaconine exhibits a range of cardiovascular
effects, including positive inotropic (increasing the force of heart muscle contraction) and
negative chronotropic (decreasing heart rate) actions. Unlike the more toxic aconitine, which
can induce arrhythmias at higher doses, 14-Benzoyl-8-O-methylaconine has been observed
to produce these effects without causing irregular heartbeats. The cardiovascular effects
appear to be mediated by both the cholinergic and sympathetic nervous systems.

Anti-inflammatory Properties

Chronic inflammation is a key contributor to the pathogenesis of various cardiovascular
diseases. 14-Benzoyl-8-O-methylaconine has demonstrated significant anti-inflammatory
properties. Studies have shown its ability to inhibit the production of nitric oxide (NO), a
mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophages. Further
investigations revealed that it can suppress the production of other pro-inflammatory mediators
such as prostaglandin E2 (PGEZ2), tumor necrosis factor-a (TNF-a), and interleukin-6 (IL-6).

The anti-inflammatory mechanism of 14-Benzoyl-8-O-methylaconine involves the inhibition of
key signaling pathways. It has been shown to suppress the expression of inducible nitric oxide
synthase (iINOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.
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Furthermore, it inhibits the phosphorylation of mitogen-activated protein kinases (MAPKSs) and
the nuclear translocation of nuclear factor-kB (NF-kB), central regulators of the inflammatory

response.

Cardioprotective Potential

The anti-inflammatory and anti-apoptotic properties of compounds from Aconitum carmichaelii
suggest a potential role in protecting the heart from injury. For instance, extracts from the plant
have been shown to reduce infarct size, improve cardiac function, and inhibit apoptosis in rat
models of myocardial ischemia-reperfusion injury. This protection is associated with the
activation of the PI3K/Akt signaling pathway, a critical pathway for cell survival. While these
studies used a whole extract, the known anti-inflammatory effects of 14-Benzoyl-8-O-
methylaconine suggest it may be a significant contributor to these cardioprotective effects.

Mechanism of Action on lon Channels

The cardiac effects of many Aconitum alkaloids are mediated through their interaction with
voltage-gated ion channels. 14-Benzoyl-8-O-methylaconine has been found to be a potent
inhibitor of cardiac sodium channels. It inhibits the peak sodium current (INa) in a
concentration-dependent manner, shifts the steady-state inactivation of the channel, and slows
its recovery from inactivation. These actions on sodium channels likely contribute to its
observed antiarrhythmic and potential cardiotoxic effects at higher concentrations.

Quantitative Data Summary

Parameter Value CelllAnimal Model Reference

Anti-inflammatory

Activity
LPS-stimulated
IC50 for NO
o 12.3 uM RAW264.7
production inhibition
macrophages
Cardiac Sodium
Channel Inhibition
IC50 for peak INa N
12.5 uyM Not specified

inhibition
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Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity in
Macrophages

Objective: To determine the effect of 14-Benzoyl-8-O-methylaconine on the production of
nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

« RAW264.7 macrophage cell line

e Dulbecco's Modified Eagle's Medium (DMEM)
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution

» Lipopolysaccharide (LPS) from E. coli

e 14-Benzoyl-8-O-methylaconine

e Griess Reagent

o 96-well plates

Procedure:

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1%
penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

o Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 104 cells/well and allow
them to adhere overnight.

o Treatment: Pre-treat the cells with various concentrations of 14-Benzoyl-8-O-
methylaconine for 1 hour.

» Stimulation: Stimulate the cells with LPS (1 pg/mL) for 24 hours.
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» NO Measurement: After 24 hours, collect the cell culture supernatant. Mix 100 pL of the
supernatant with 100 pL of Griess reagent and incubate at room temperature for 10 minutes.

o Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The
concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite
standard curve. Calculate the half-maximal inhibitory concentration (IC50).

Protocol 2: Investigation of Cardiac Sodium Channel
Inhibition

Objective: To assess the inhibitory effect of 14-Benzoyl-8-O-methylaconine on cardiac
sodium channels using patch-clamp electrophysiology.

Materials:

¢ Isolated primary cardiomyocytes or a cell line expressing cardiac sodium channels (e.g.,
HEK293 cells stably expressing Nav1.5)

o External and internal solutions for patch-clamp recording
o Patch-clamp amplifier and data acquisition system

e 14-Benzoyl-8-O-methylaconine

Procedure:

o Cell Preparation: Isolate primary cardiomyocytes from animal hearts or culture the cell line
expressing the sodium channel of interest.

o Patch-Clamp Recording: Perform whole-cell patch-clamp recordings.

» Baseline Recording: Record the baseline peak sodium current (INa) by applying a
depolarizing voltage step from a holding potential.

o Drug Application: Perfuse the cells with the external solution containing various
concentrations of 14-Benzoyl-8-O-methylaconine.

o Post-treatment Recording: Record INa again in the presence of the compound.
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o Data Analysis: Measure the peak INa amplitude before and after drug application. Calculate
the percentage of inhibition for each concentration. Determine the IC50 value by fitting the
concentration-response data to a Hill equation.

 Inactivation and Recovery Analysis: To assess the effect on channel gating, apply specific
voltage protocols to measure the steady-state inactivation curve and the time course of
recovery from inactivation in the absence and presence of 14-Benzoyl-8-O-methylaconine.
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Caption: Anti-inflammatory signaling pathway of 14-Benzoyl-8-O-methylaconine.
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Caption: Workflow for evaluating anti-inflammatory activity.

 To cite this document: BenchChem. [Application of 14-Benzoyl-8-O-methylaconine in
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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